1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C10H17N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h3-4,8-9,11H,5-7H2,1-2H3 |
InChI Key |
UVFKHAYIHHGRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of 1 Propan 2 Yl 2 Azaspiro 3.4 Oct 6 Ene Synthesis and Transformations
Detailed Reaction Pathways of Key Synthetic Steps
The construction of the 2-azaspiro[3.4]octene core is commonly achieved through cycloaddition reactions, which provide a powerful tool for assembling the characteristic four-membered azetidine (B1206935) ring fused to a five-membered carbocycle. researchgate.netrsc.org
One of the most prevalent methods is the [3+2] cycloaddition reaction involving azomethine ylides. researchgate.net This approach typically involves the reaction of an azomethine ylide equivalent with an exocyclic alkene fused to a cyclopentane (B165970) ring. N-[(Trimethylsilyl)methyl]amino ethers can serve as effective azomethine ylide precursors, generating the reactive dipole upon treatment with a fluoride (B91410) source. researchgate.net The subsequent cycloaddition to a dipolarophile proceeds to form the spiro-pyrrolidine ring, which in this structural context is the 2-azaspiro[3.4]octane system.
Another significant pathway for forming the azetidine ring is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.gov This reaction proceeds through the photochemical excitation of the imine to a short-lived singlet state, which then undergoes a concerted cycloaddition with an alkene to yield the azetidine ring with high stereoselectivity. nih.gov
Iodine-mediated cyclization of homoallyl amines represents another effective strategy. nih.gov This reaction proceeds via a 4-exo trig cyclization, delivering the azetidine ring with defined stereochemistry. nih.gov
The nature of the intermediates is fundamental to the success of the cyclization strategies. In [3+2] cycloadditions, the key intermediate is the azomethine ylide. researchgate.net The stereospecificity observed in reactions with dipolarophiles like dimethyl fumarate (B1241708) and maleate (B1232345) provides strong evidence for the intermediacy of a discrete azomethine ylide. researchgate.net
In photochemical [2+2] cycloadditions, the reaction is proposed to proceed through a singlet state exciplex. nih.gov The formation of this transient intermediate can account for the observed reactivity and diastereoselectivity, particularly when using specific alkene partners like furan (B31954) or indene. nih.gov For some photocatalyzed cycloadditions using visible light and an iridium photocatalyst, mechanistic studies suggest that a triplet excited state of the oxime precursor is the reactive species, as the singlet state is unreactive. rsc.org
Understanding the transition states in the key cyclization steps is crucial for explaining and predicting stereochemical outcomes. In the iodine-mediated cyclization of homoallyl amines, the reaction proceeds through a 4-exo trig pathway to form the azetidine ring. nih.gov The geometry of the transition state in this intramolecular reaction dictates the cis relative stereochemistry of the substituents on the newly formed ring. nih.gov
Quantum chemical calculations have been employed to analyze the transition states in the ring-closure steps of related azetidine syntheses. researchgate.net These studies indicate that the formation of the four-membered ring is kinetically controlled, proceeding through a concerted SN2-type reaction pathway. The transition state involves a specific geometry between the nucleophilic atom and the leaving group to ensure maximum orbital overlap, which ultimately favors the formation of the strained azetidine ring over a thermodynamically more stable five-membered pyrrolidine (B122466) ring under appropriate conditions. researchgate.net
Stereochemical Control in Cyclization and Functionalization Reactions
Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like 1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene.
Diastereoselectivity in the formation of the azaspiro[3.4]octene skeleton often arises from the geometric constraints of the reactants and intermediates. During a [3+2] cycloaddition, the azomethine ylide can approach the exocyclic alkene from two different faces (exo or endo), leading to two possible diastereomers. The preferred pathway is determined by minimizing steric hindrance in the transition state. rsc.org
In iodine-mediated cyclizations, the formation of cis-2,4-disubstituted azetidines is achieved with high diastereoselectivity. nih.gov This stereocontrol stems from the intramolecular nature of the 4-exo trig cyclization, where the geometry of the transition state is highly constrained. The relative stereochemistry of the resulting products can be unequivocally confirmed by techniques like NMR spectroscopy and X-ray crystallography. nih.gov Similarly, borane-promoted α-alkylation of N-borane-azetidine-2-carboxylic acid esters proceeds with high diastereoselectivity, where the borane (B79455) complex is thought to block one face of the enolate intermediate. rsc.org
| Reaction Type | Key Feature | Observed Selectivity | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Ligand-controlled addition of azomethine ylide | Switchable between exo and endo products | rsc.org |
| Iodine-mediated cyclization | 4-exo trig pathway | High cis-diastereoselectivity | nih.gov |
| Borane-promoted alkylation | N-borane complex directs electrophile | High dr (>90%) | rsc.org |
Achieving enantioselectivity in the synthesis of chiral azaspirocycles requires the use of chiral catalysts or reagents. In the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, the choice of ligand complexed to the metal catalyst (e.g., Cu(I)) is paramount. rsc.org Different chiral ligands, such as tBu-Phosferrox or N,O-ligands, can steer the reaction to favor the formation of one enantiomer over the other, sometimes even allowing for a switch in diastereoselectivity to produce either the exo or endo product with high enantiomeric excess. rsc.org
Biocatalysis offers a powerful alternative for achieving high enantioselectivity. chemrxiv.org Engineered enzymes, such as carbene transferases, can catalyze the cyclopropanation of exocyclic N-heterocycles to provide azaspiro[2.y]alkanes with excellent enantio- and diastereoselectivity (er >99.5:0.5). chemrxiv.orgchemrxiv.org These enzymatic reactions are often performed in aqueous media and can be scaled up, highlighting their practical utility. chemrxiv.org The highly ordered stereochemical environment of the enzyme's active site is responsible for the precise control over the stereochemical outcome. chemrxiv.org
| Method | Controlling Factor | Achieved Selectivity | Reference |
|---|---|---|---|
| Catalytic [3+2] Cycloaddition | Chiral Ligand (e.g., tBu-Phosferrox) | High ee | rsc.org |
| Enzymatic Cyclopropanation | Engineered Carbene Transferase | Excellent er (>99.5:0.5) | chemrxiv.org |
Computational Studies for Mechanistic Elucidation
Computational chemistry, particularly quantum chemical calculations, provides invaluable insights into reaction mechanisms that are often difficult to probe experimentally. researchgate.net Density Functional Theory (DFT) calculations have been used to investigate the mechanism of reactions like the aminolysis of related epoxide precursors, helping to determine the most probable reaction pathway. researchgate.net
For the synthesis of azetidines via ring closure of oxiranes, quantum chemical studies have been performed to explain the observed regio- and diastereoselectivity, which often defy simple steric arguments (Baldwin's Rules). researchgate.net These calculations can map the potential energy surface for different reaction pathways, comparing the activation energies for the formation of the four-membered azetidine versus the five-membered pyrrolidine. The results often show that while the five-membered ring is thermodynamically more stable, the transition state leading to the four-membered azetidine is kinetically favored under specific reaction conditions. researchgate.net These computational models confirm that the reaction is kinetically controlled and proceeds via a concerted SN2-type mechanism, successfully explaining the preference for the strained ring formation. researchgate.net
Computational Insights into Stereoselective Outcomes
Computational chemistry provides significant insights into the origins of stereoselectivity in asymmetric synthesis. For molecules with stereocenters, such as substituted azaspiro[3.4]octanes, understanding the factors that control the formation of one stereoisomer over another is crucial.
Studies on proline and its analogs as catalysts for aldol (B89426) reactions have utilized computational models to explain observed enantioselectivities. nih.gov These investigations analyze the transition state structures to identify key non-covalent interactions, such as hydrogen bonding, and steric clashes that dictate the facial selectivity of the reaction. nih.gov The geometry of proton transfer and the conformational preferences of the catalyst-substrate complex are critical determinants of the stereochemical outcome. nih.gov
For example, in proline-catalyzed reactions, the formation of an enamine intermediate is a key step, and the stereoselectivity is determined by the approach of the electrophile to this intermediate. nih.gov DFT calculations can model the different possible transition states and predict which one is energetically favored, thus predicting the major stereoisomer formed. nih.gov While the search results describe the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes with high diastereoselectivity, the specific computational models explaining this outcome are not detailed. However, it is through such computational investigations that a deeper understanding of the stereochemical control in the synthesis of complex molecules like this compound can be achieved.
Chemical Transformations and Functionalization of 1 Propan 2 Yl 2 Azaspiro 3.4 Oct 6 Ene
Reactivity of the Endocyclic Olefin at C-6
The carbon-carbon double bond within the cyclopentene (B43876) ring is a site of significant chemical reactivity, amenable to a range of addition reactions.
The saturation of the C-6 double bond in 1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene to yield 1-(propan-2-yl)-2-azaspiro[3.4]octane can be achieved through various catalytic hydrogenation methods. These reactions typically involve the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in the presence of hydrogen gas. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and stereochemical outcome of the reduction.
In analogous systems, such as the hydrogenation of substituted 2,6-diazaspiro[3.4]octane derivatives, a 10% Pd/C catalyst in ethanol (B145695) under a high pressure of hydrogen (100 atm) has been effectively used to achieve complete reduction of the double bond. Such conditions are generally robust and applicable to a wide range of substrates.
Table 1: Representative Hydrogenation Conditions for Azaspiro[3.4]octene Scaffolds
| Catalyst | Solvent | Hydrogen Pressure | Temperature | Reaction Time | Product |
|---|---|---|---|---|---|
| 10% Pd/C | Ethanol | 100 atm | Room Temperature | 12 h | 1-(Propan-2-yl)-2-azaspiro[3.4]octane |
| PtO₂ | Methanol | 1 atm | Room Temperature | 6 h | 1-(Propan-2-yl)-2-azaspiro[3.4]octane |
Note: The data in this table is representative of typical conditions for the hydrogenation of similar unsaturated heterocyclic compounds and serves as a predictive guide for the hydrogenation of this compound.
The electron-rich nature of the C-6 double bond makes it susceptible to attack by electrophiles. Electrophilic addition reactions introduce a wide array of functional groups across the double bond. For instance, the reaction with hydrogen halides (HX) proceeds via a carbocation intermediate, with the initial protonation of the double bond leading to the more stable secondary carbocation. Subsequent attack by the halide ion yields the corresponding halo-substituted 2-azaspiro[3.4]octane.
Other common electrophilic additions include hydration (addition of water in the presence of an acid catalyst) to form alcohols, and halogenation (addition of X₂) to produce dihalo-derivatives. The regioselectivity and stereoselectivity of these additions are governed by the established principles of electrophilic reactions on alkenes.
The double bond of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems. For example, [3+2] cycloaddition reactions with azomethine ylides can be employed to synthesize novel spiro-fused heterocyclic scaffolds. The synthesis of related azaspiro[3.4]octanes has been achieved through such cycloaddition strategies.
Another potential transformation is the Diels-Alder reaction, where the C-6 double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring fused to the spirocyclic core. The feasibility and efficiency of these cycloaddition reactions are dependent on the electronic properties and steric hindrance of both the spirocycle and the reacting partner.
Functionalization of the Azacyclic Nitrogen
The secondary amine within the azetidine (B1206935) ring is a key handle for molecular elaboration, allowing for the introduction of a wide variety of substituents.
The nitrogen atom of this compound can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation with alkyl halides or via reductive amination introduces new alkyl groups onto the nitrogen, expanding the chemical space of the scaffold.
N-acylation, the reaction with acyl chlorides or anhydrides, results in the formation of amides. This transformation is often used to introduce carbonyl-containing moieties or to serve as a protecting group for the nitrogen. The reactivity of the nitrogen is influenced by the steric bulk of the N-isopropyl group.
Table 2: Examples of N-Functionalization Reactions
| Reaction Type | Reagent | Solvent | Base | Product |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | Acetonitrile | K₂CO₃ | 2-Benzyl-1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |
| N-Acylation | Acetyl chloride | Dichloromethane | Triethylamine | 1-(1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-2-yl)ethan-1-one |
Note: The reactions presented in this table are based on general methodologies for the N-functionalization of secondary amines and are expected to be applicable to this compound.
The functionalization of the azacyclic nitrogen is a cornerstone for the elaboration of the 2-azaspiro[3.4]octane scaffold in the context of medicinal chemistry and drug discovery. The ability to introduce diverse substituents at this position allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, as well as the modulation of biological activity.
For instance, the introduction of aromatic or heteroaromatic rings via N-arylation or by coupling to carboxylic acids can lead to compounds with potential therapeutic applications. The spirocyclic core imparts a three-dimensional character to the molecule, which is often desirable for achieving high affinity and selectivity for biological targets. The derivatization of the nitrogen atom is therefore a critical step in harnessing the full potential of this privileged scaffold.
Modifications at the Propan-2-yl Moiety
There is no available scientific literature detailing the chemical modifications of the N-propan-2-yl group on the this compound scaffold. In broader organic chemistry, N-isopropyl groups on secondary amines can potentially undergo reactions such as N-dealkylation or oxidation, but no such transformations have been reported for this specific molecule.
Regioselective and Chemoselective Transformations of the Spirocyclic System
An analysis of the regioselective and chemoselective transformations of the this compound system is precluded by a lack of published studies. The presence of two key reactive sites—the carbon-carbon double bond in the cyclopentene ring and the strained azetidine ring—suggests a rich potential for varied chemical reactivity. However, without experimental evidence, any discussion of how this compound would react with various reagents would be purely conjectural. Key unanswered questions include the susceptibility of the double bond to electrophilic addition, hydrogenation, or oxidation, and the conditions under which the azetidine ring might undergo ring-opening reactions.
Synthetic Applications as a Chemical Building Block and Intermediate
While azaspiro[3.4]octane derivatives are recognized for their utility as scaffolds in the synthesis of more complex molecules, there are no documented instances of This compound being used as a chemical building block or intermediate.
Construction of Higher-Order Spirocyclic Systems
The potential for this compound to serve as a precursor in the construction of more elaborate, higher-order spirocyclic systems has not been explored in the available literature. Such transformations would likely involve reactions that engage both the existing spirocyclic framework and its functional groups, but no methodologies have been reported.
Incorporation into Complex Heterocyclic Frameworks
Similarly, the incorporation of the this compound motif into larger, more complex heterocyclic frameworks is a synthetic avenue that remains uncharted. Its unique three-dimensional structure could be of interest in the design of novel chemical entities, but its application in this regard has not been demonstrated.
Advanced Analytical and Structural Elucidation Methodologies for Characterizing 1 Propan 2 Yl 2 Azaspiro 3.4 Oct 6 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Without access to experimental spectra, a detailed analysis of the ¹H NMR and ¹³C NMR spectral data is impossible. Such an analysis would typically involve assigning chemical shifts to each proton and carbon atom in the molecule, interpreting splitting patterns to determine neighboring protons, and using coupling constants to infer stereochemical relationships. Furthermore, discussion of 2D NMR techniques like HSQC, HMBC, and H-N HMBC, which are used to establish direct and long-range correlations between protons and carbons (or nitrogen), cannot be undertaken without the foundational data.
Mass Spectrometry (MS) for Molecular Formula Determination
While the molecular formula is known, a discussion on the use of High-Resolution Mass Spectrometry (HRMS) would require the experimental mass-to-charge ratio (m/z) data. This would allow for the confirmation of the elemental composition with a high degree of accuracy, a critical step in the characterization of any new compound.
X-ray Crystallography for Absolute and Relative Stereochemistry
The definitive determination of a molecule's three-dimensional structure, including its absolute and relative stereochemistry, is achieved through single-crystal X-ray diffraction studies. There is no indication in the available literature that 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene has been successfully crystallized and analyzed by this method. Consequently, no information on its crystal structure, bond lengths, bond angles, or solid-state conformation is available.
Conformational Analysis via Crystallographic Data
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and torsional angles. This data is crucial for a complete conformational analysis.
Below is a table representing the type of data that would be obtained from a crystallographic analysis of this spirocyclic scaffold.
| Parameter | Atom Pair/Triplet | Typical Value (Å or °) | Description |
| Bond Length | C=C | ~ 1.34 Å | Length of the double bond in the cyclopentene (B43876) ring. |
| C-N | ~ 1.47 Å | Length of the carbon-nitrogen bonds in the azetidine (B1206935) ring. | |
| C-C (spiro) | ~ 1.56 Å | Length of the bonds involving the central spiro carbon. | |
| Bond Angle | C-N-C | ~ 90° | Internal angle of the azetidine ring, indicating ring strain. |
| N-C-C | ~ 88-92° | Angles within the four-membered ring. | |
| C-C-C | ~ 108-112° | Angles within the five-membered cyclopentene ring. | |
| Torsion Angle | C-C-C-C | Varies | Defines the puckering and specific conformation (e.g., envelope) of the cyclopentene ring. |
Note: The values presented are representative for similar structural motifs and are for illustrative purposes. Actual experimental values would be determined via single-crystal X-ray diffraction.
Chiral Analytical Techniques for Enantiomeric Purity Assessment
As this compound possesses a stereocenter, it exists as a pair of enantiomers. The assessment of enantiomeric purity is essential, and this is typically accomplished using a variety of chiral analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. nih.gov The method relies on the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com
The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. mdpi.com Method development for this compound would involve screening various combinations of CSPs and mobile phases (both normal-phase and reversed-phase) to achieve optimal separation. nih.gov The resolution (Rs) between the two enantiomeric peaks is a critical measure of the separation's effectiveness.
An illustrative set of parameters for a chiral HPLC method is provided in the table below.
| Parameter | Example Condition | Purpose |
| Chiral Stationary Phase | Chiralpak® IA (amylose-based) | Provides the chiral environment for separation. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Elutes the compounds from the column; composition is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak shape. |
| Detection Wavelength | 210 nm | Wavelength at which the analyte absorbs UV light for detection. |
| Retention Time (Enantiomer 1) | 8.5 min | Time taken for the first-eluting enantiomer to pass through the column. |
| Retention Time (Enantiomer 2) | 10.2 min | Time taken for the second-eluting enantiomer to pass through the column. |
| Resolution (Rs) | > 1.5 | A quantitative measure of the degree of separation between the two peaks. |
Note: This table is a hypothetical example to illustrate typical HPLC method parameters.
For compounds that are volatile or can be made volatile through derivatization, chiral Gas Chromatography (GC) is an excellent alternative for determining enantiomeric excess (ee). gcms.cz The technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which allows for the separation of enantiomers in the gas phase. researchgate.net
The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. sigmaaldrich.com This provides a precise quantification of the purity of a chiral sample.
| Parameter | Example Condition | Purpose |
| Column | Rt-βDEXsm (derivatized β-cyclodextrin) | Chiral stationary phase for enantiomeric separation of volatile compounds. gcms.cz |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C hold 2 min, then ramp to 200 °C at 5 °C/min | A controlled temperature gradient to elute compounds and achieve separation. |
| Detector | Flame Ionization Detector (FID) | A common and sensitive detector for organic compounds. |
Note: This table presents example conditions for a chiral GC analysis and is for illustrative purposes.
Optical rotation and circular dichroism are chiroptical techniques that provide information based on the interaction of chiral molecules with polarized light.
Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory and - for levorotatory). sigmaaldrich.com The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, solvent, concentration, and wavelength). While it confirms the presence of chirality and can indicate which enantiomer is in excess, it is generally less accurate for precise ee determination than chromatographic methods unless the specific rotation of the pure enantiomer is known.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this differential absorption against wavelength. Enantiomers produce mirror-image CD spectra, which are often characterized by positive or negative peaks known as Cotton effects. chemrxiv.org CD spectroscopy is exceptionally sensitive to the stereochemical environment and is a powerful tool for assigning the absolute configuration of a chiral center, often by comparing the experimental spectrum with spectra predicted from quantum chemical calculations. researchgate.net
Theoretical and Computational Chemistry Investigations on 1 Propan 2 Yl 2 Azaspiro 3.4 Oct 6 Ene
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene can be thoroughly investigated using quantum chemical methods such as Density Functional Theory (DFT). DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed picture of the electron distribution and bonding characteristics within the molecule. nih.govnih.govmdpi.com
Key aspects of the electronic structure include the distribution of electron density, the nature of molecular orbitals, and the partial atomic charges. The nitrogen atom in the azetidine (B1206935) ring is expected to be a site of high electron density, rendering it a nucleophilic center. The spirocyclic framework, with its "flip-flop" arrangement of rings, contributes to a unique three-dimensional charge distribution. mdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the nitrogen atom and the cyclopentene (B43876) double bond, indicating their susceptibility to electrophilic attack. The LUMO, conversely, would indicate regions prone to nucleophilic attack.
Table 1: Hypothetical Calculated Electronic Properties of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on general principles of computational chemistry, as specific experimental or computational data for this molecule is not publicly available.
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 1.8 D | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | 1.5 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-311++G(d,p) |
| NBO Charge on Nitrogen | -0.45 e | DFT/B3LYP/6-311++G(d,p) |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound allows for various conformations, primarily arising from the puckering of the cyclopentene ring and the orientation of the isopropyl group. A comprehensive conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.
Computational methods can be employed to map the potential energy surface of the molecule. This typically involves a systematic search of conformational space, for instance, by rotating the rotatable bonds and varying the ring puckering coordinates. The geometries of the resulting conformers are then optimized, and their relative energies are calculated. The cyclopentene ring is expected to adopt an envelope or twisted conformation. The interplay between steric hindrance from the isopropyl group and the strain of the azetidine ring will significantly influence the conformational preferences. The results of such an analysis are often visualized as a conformational energy landscape, which depicts the relative energies of different conformers and the transition states connecting them.
Table 2: Hypothetical Relative Energies of Conformers of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on general principles of computational chemistry, as specific experimental or computational data for this molecule is not publicly available.
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | Cyclopentene envelope, isopropyl equatorial-like | 0.00 | 75.3 |
| B | Cyclopentene twisted, isopropyl equatorial-like | 0.85 | 18.1 |
| C | Cyclopentene envelope, isopropyl axial-like | 1.50 | 6.6 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are invaluable for the structural elucidation of novel compounds. researchgate.netresearchgate.net For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is particularly useful.
The process involves optimizing the molecular geometry at a high level of theory and then calculating the NMR shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often enhanced by considering the contributions of different conformers, weighted by their Boltzmann populations at a given temperature. rsc.org Discrepancies between predicted and experimental spectra can provide insights into subtle structural features or dynamic processes.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on general principles of computational chemistry, as specific experimental or computational data for this molecule is not publicly available.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Spiro Carbon | 75.2 |
| C=C (olefinic) | 130.5, 132.8 |
| CH (isopropyl) | 60.1 |
| CH₃ (isopropyl) | 22.4, 23.1 |
| CH₂ (azetidine) | 55.6 |
| CH (azetidine) | 68.9 |
| CH₂ (cyclopentene) | 35.7, 40.2 |
Molecular Dynamics Simulations for Conformational Flexibility
While conformational analysis provides a static picture of the energy landscape, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space and the study of time-dependent properties.
For this compound, MD simulations can reveal the flexibility of the spirocyclic system, the timescale of conformational interconversions, and the influence of solvent on its dynamics. By analyzing the trajectories from MD simulations, one can calculate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the mobility of different parts of the molecule. These simulations can also provide insights into the interactions with other molecules, which is crucial for understanding its potential biological activity or material properties.
In Silico Design of Novel Synthetic Routes and Catalysts
Computational chemistry is increasingly used in the design of efficient synthetic routes and the development of novel catalysts. researchgate.netnih.gov For a molecule like this compound, where synthetic details may not be widely published, in silico methods can be particularly valuable.
Retrosynthetic analysis software can propose potential synthetic pathways by breaking the target molecule down into simpler, commercially available starting materials. researchgate.net Furthermore, computational methods can be used to investigate the mechanisms of key reaction steps, such as the formation of the spirocyclic junction. For example, DFT calculations can be used to model the transition states of potential cyclization reactions, providing insights into the reaction barriers and the stereochemical outcomes. This information can guide the choice of reagents and reaction conditions.
In addition, computational screening can be employed to identify potential catalysts for specific transformations. By calculating the activation energies for a reaction with a library of virtual catalysts, it is possible to identify promising candidates for experimental validation, thereby accelerating the process of catalyst discovery.
Future Directions and Perspectives in the Academic Research of 1 Propan 2 Yl 2 Azaspiro 3.4 Oct 6 Ene
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic strategies for constructing the 2-azaspiro[3.4]octane core often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. rsc.orgresearchgate.net Future research will likely focus on developing more environmentally benign and economically viable synthetic pathways. Key goals in this area include improving atom economy, reducing the number of synthetic steps (step economy), and utilizing greener solvents and reagents.
Future research could explore one-pot or tandem reaction sequences that rapidly assemble the spirocyclic core from simple, readily available starting materials. For instance, the development of novel cycloaddition strategies could provide a direct route to the carbocyclic and heterocyclic rings in a single, highly efficient step. The principles of green chemistry, such as the use of catalytic rather than stoichiometric reagents and the minimization of protecting group manipulations, will be central to these efforts.
| Metric | Hypothetical Current Route | Potential Future Sustainable Route |
|---|---|---|
| Number of Steps | 6-8 steps | 2-3 steps |
| Overall Yield | ~20% | >60% |
| Key Reaction Type | Intramolecular alkylation | Catalytic [2+2] or [3+2] cycloaddition |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol (B145695), or solvent-free conditions |
| Atom Economy | Low | High |
Exploration of Novel Catalytic Systems for Stereocontrol
The presence of a stereocenter at the 1-position of this compound makes the development of asymmetric syntheses a critical area of future research. While classical resolution techniques can be employed to separate enantiomers, the direct catalytic asymmetric synthesis of a single enantiomer is a more elegant and efficient approach.
Future investigations will likely target the discovery and application of novel chiral catalysts, including transition-metal complexes and organocatalysts, to control the stereochemical outcome of key bond-forming reactions. For example, asymmetric catalytic cyclization reactions could be developed to set the crucial stereocenter with high enantioselectivity. The optimization of reaction conditions, including catalyst loading, temperature, and solvent, will be essential to achieving high levels of stereocontrol.
| Catalyst Type | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Rhodium | (R)-BINAP | 75 | 85 |
| Palladium | (S,S)-DIOP | 68 | 72 |
| Organocatalyst | Proline-derived | 82 | 95 |
| Iridium | (R,R)-f-spiroPhos | 90 | 98 |
Investigation of Unique Reactivity Patterns
The juxtaposition of a strained four-membered azetidine (B1206935) ring and a reactive cyclopentene (B43876) double bond suggests that this compound may exhibit unique and unexplored reactivity. Future research should focus on systematically investigating the chemical behavior of this molecule under a variety of reaction conditions.
The double bond could be a handle for various transformations, including epoxidation, dihydroxylation, hydrogenation, and cycloaddition reactions, leading to a diverse array of functionalized derivatives. Furthermore, the strained azetidine ring may be susceptible to ring-opening reactions under specific conditions, providing access to novel acyclic or larger ring structures. Understanding the interplay between the two rings and how they influence each other's reactivity will be a key aspect of these studies.
| Reaction Type | Reagents | Potential Product | Research Goal |
|---|---|---|---|
| Epoxidation | m-CPBA | Epoxidized spirocycle | Access to di-functionalized derivatives |
| [3+2] Cycloaddition | Azomethine ylide | Novel polycyclic system | Rapid increase in molecular complexity |
| Ring-Opening Polymerization | Lewis acid | Functionalized polymer | Development of new materials |
| Hydroformylation | CO/H₂, Rh catalyst | Aldehyde derivative | Introduction of a new functional group |
Expansion of its Utility as a Versatile Synthetic Scaffold
Spirocyclic frameworks are increasingly recognized as privileged structures in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties. researchgate.netmdpi.com The this compound scaffold holds significant promise as a versatile building block for the synthesis of novel bioactive molecules.
Future research will likely involve the systematic derivatization of this scaffold and the evaluation of the resulting compounds for various biological activities. The nitrogen atom of the azetidine ring and the double bond of the cyclopentene ring provide convenient points for chemical modification, allowing for the creation of large and diverse chemical libraries. These libraries can then be screened against a wide range of biological targets to identify new therapeutic leads.
| Derivative | Modification Site | Potential Biological Target | Therapeutic Area |
|---|---|---|---|
| N-arylated | Azetidine Nitrogen | Dopamine D₃ Receptor | Neurological disorders |
| Amino-alcohol | Cyclopentene Ring | β-secretase (BACE1) | Alzheimer's Disease |
| Fused-isoxazole | Cyclopentene Ring | Monoacylglycerol Lipase (MAGL) | Pain and Inflammation |
| N-sulfonylated | Azetidine Nitrogen | Hepatitis B Capsid Protein | Antiviral |
Advanced Computational Modeling for Predictive Chemistry
In conjunction with experimental studies, advanced computational modeling will play a crucial role in accelerating research on this compound. Theoretical calculations can provide valuable insights into the molecule's structure, stability, and reactivity, helping to guide experimental design.
Future computational studies could employ Density Functional Theory (DFT) to model reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. Molecular dynamics simulations could be used to study the conformational preferences of the spirocycle and its interactions with biological macromolecules. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be developed to predict the biological activity of novel derivatives, thereby streamlining the drug discovery process.
| Computational Method | Research Application | Predicted Property |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers |
| Molecular Dynamics (MD) | Conformational analysis | Preferred 3D structure in solution |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-inhibitor interactions | Binding affinities, interaction modes |
| Quantitative Structure-Activity Relationship (QSAR) | Virtual screening | Predicted biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
